4-Chloro-3-methylquinoline-8-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methylquinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-6-14-11-8(5-13)3-2-4-9(11)10(7)12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMKZHVIIFKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC(=C2N=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273113 | |
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334405-50-3 | |
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Chloro 3 Methylquinoline 8 Carbonitrile and Its Analogues
Classical Quinoline (B57606) Synthesis Approaches
The foundational quinoline ring system can be assembled through several named reactions, each offering a distinct pathway from acyclic precursors. These methods have been refined over more than a century and remain fundamental in organic synthesis. nih.gov
Friedländer Condensation and its Variants
The Friedländer synthesis is a versatile and direct method for constructing quinolines, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. jk-sci.comalfa-chemistry.com The general mechanism initiates with an aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the quinoline ring. alfa-chemistry.com
For the synthesis of a 3-methylquinoline (B29099) derivative, a suitable starting material would be a 2-aminobenzaldehyde (B1207257) or a 2-aminophenyl ketone reacting with propionaldehyde (B47417) or acetone, respectively. The reaction conditions, such as the choice of catalyst (e.g., acid, base) and solvent (e.g., ethanol, methanol, DMF), can be optimized to promote the condensation and subsequent ring formation, typically under reflux conditions. jk-sci.com Modifications to the traditional Friedländer synthesis, such as the use of microwave irradiation or ionic liquids, have been shown to improve reaction efficiency and yields. nih.gov
Skraup and Doebner-von Miller Reactions for Quinoline Ring Formation
The Skraup synthesis, one of the oldest methods for quinoline preparation, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. iipseries.orgwikipedia.org This reaction is a common route to 2- and 4-substituted quinolines. nih.gov
The mechanism of the Doebner-von Miller reaction is thought to proceed through the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by a dehydrative ring closure and subsequent oxidation to form the aromatic quinoline ring. acs.org The reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound, formed in situ via an aldol (B89426) condensation in what is known as the Beyer method, can lead to the formation of the quinoline core. wikipedia.org
| Reaction | Key Reactants | Typical Products | Reference |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or simply substituted quinolines | nih.goviipseries.org |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-substituted quinolines | iipseries.orgwikipedia.org |
Gould–Jacobs and Other Cyclization Methods
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be further modified. wikipedia.orgwikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate then undergoes a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org
Other notable cyclization methods for quinoline synthesis include the Conrad-Limpach-Knorr and Combes syntheses. iipseries.org The Conrad-Limpach reaction, for instance, is a widely used method for preparing 2-alkyl-4(1H)-quinolones from the reaction of anilines with β-ketoesters. uni-konstanz.de
Targeted Functionalization of the Quinoline Core
Once the fundamental quinoline ring is formed, subsequent reactions are necessary to introduce the specific chloro and carbonitrile functionalities at the C-4 and C-8 positions, respectively.
Introduction of the Chloro Group at C-4
The introduction of a chlorine atom at the C-4 position of the quinoline ring is a common transformation, often achieved by the chlorination of a precursor 4-hydroxyquinoline or quinolin-4-one. A widely used reagent for this purpose is phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.comgoogle.com This reaction effectively converts the hydroxyl group into a chloro substituent.
For instance, a 4-hydroxy-3-methylquinolin-8-substituted precursor could be heated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield the corresponding 2,4-dichloro derivative. mdpi.com Subsequent selective reactions can then be employed to manipulate other positions if necessary. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been achieved through the acid hydrolysis of 2,4-dichloro-8-methylquinoline. mdpi.com
| Precursor | Reagent | Product | Reference |
| 4-Hydroxyquinoline derivative | POCl₃ / PCl₅ | 4-Chloroquinoline (B167314) derivative | mdpi.comgoogle.com |
| 2,4-Dichloro-8-methylquinoline | Dilute Dichloroacetic Acid | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |
Cyanation Strategies for Nitrile Formation (e.g., at C-8)
The introduction of a nitrile group (CN) onto the quinoline ring can be accomplished through various cyanation methods. Direct C-H cyanation offers an efficient route, avoiding the need for pre-functionalized substrates. One such method involves the direct oxidative C-H cyanation of quinoline derivatives using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and molecular oxygen as the terminal oxidant, catalyzed by vanadium-containing heteropoly acids. rsc.org This method has shown to be regioselective, with a preference for cyanation at the 4-position in many quinoline derivatives. rsc.org
For the specific introduction of a nitrile at the C-8 position, a common strategy involves the Sandmeyer reaction on an 8-aminoquinoline (B160924) precursor. This classical transformation involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt.
Alternatively, modern cross-coupling methodologies, such as palladium-catalyzed cyanation of an 8-haloquinoline (e.g., 8-bromo or 8-iodoquinoline), provide another powerful tool for nitrile group introduction. These reactions typically employ a cyanide source like zinc cyanide or potassium ferricyanide (B76249) in the presence of a palladium catalyst and a suitable ligand.
| Reaction Type | Key Reagents | Position | Reference |
| Oxidative C-H Cyanation | TMSCN, O₂, Vanadium-containing heteropoly acid | C-4 (preferentially) | rsc.org |
| Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuCN | Position of precursor amino group | - |
| Palladium-Catalyzed Cyanation | Zn(CN)₂, Pd catalyst, ligand | Position of precursor halogen | - |
Methylation at C-3 and Regioselective Control
Achieving regioselective methylation at the C-3 position of a quinoline ring is a complex task due to the electronic nature of the heterocyclic system. The quinoline nucleus is generally π-electron-deficient, making positions C-2 and C-4 susceptible to nucleophilic attack, while electrophilic substitution typically favors the benzene (B151609) ring. Direct methylation at C-3 is not straightforward and often requires multi-step strategies or the use of pre-functionalized precursors.
While direct C-3 methylation methods are not extensively documented, the regioselective introduction of methyl groups on the quinoline scaffold is an area of active research. For instance, the treatment of 6-chloroindolo[3,2-c]quinoline with sodium hydride and methyl iodide (NaH-MeI) results in regioselective methylation at the N-11 position. oup.comoup.com In contrast, heating the same substrate with only methyl iodide leads to methylation at the N-5 position, highlighting the critical role of reaction conditions in directing regioselectivity. oup.comoup.com Such studies on related heterocyclic systems underscore the challenges and strategic considerations necessary for controlling the site of methylation.
For the synthesis of 3-methylquinoline derivatives, classical methods like the Doebner-von Miller reaction or the Combes quinoline synthesis can be adapted using appropriate β-dicarbonyl compounds or α,β-unsaturated aldehydes/ketones that introduce the methyl group at the desired position during the cyclization step. Another approach involves the C-H activation of a pre-existing quinoline core, although this often targets other positions. For example, rhodium-catalyzed C-H activation of 3-methylquinoline itself has been shown to proceed at the C-2 position. nih.govacs.org
Advanced Synthetic Techniques
Modern synthetic chemistry offers a powerful toolkit for the construction of complex heterocyclic scaffolds like 4-Chloro-3-methylquinoline-8-carbonitrile. These methods provide enhanced efficiency, selectivity, and diversity compared to classical approaches.
The Vilsmeier-Haack reaction is a versatile formylation method that utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction is highly effective for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.com In the context of quinoline synthesis, the Vilsmeier-Haack reaction can serve as a crucial step for introducing a formyl group, which can be further elaborated.
The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org This electrophile attacks the electron-rich substrate, and subsequent hydrolysis of the resulting iminium salt yields the aldehyde. wikipedia.org For substrates like 2-hydroxyquinolines (quinolinones), the Vilsmeier-Haack reaction can lead to simultaneous chlorination and formylation. For example, treatment of a 3-acyl-2,4-dihydroxyquinoline with the Vilsmeier reagent can yield a 2,4-dichloro-3-formylquinoline derivative. organic-chemistry.org This di-halogenated intermediate is a valuable precursor, where the chlorine at C-4 is particularly susceptible to nucleophilic substitution, and the aldehyde at C-3 can be converted into a nitrile group to afford the desired 8-carbonitrile scaffold. The reaction of acetamide (B32628) derivatives with the Vilsmeier reagent has been used to synthesize quinoline-carbaldehyde derivatives, which serve as intermediates for further functionalization.
Transition-metal catalysis has revolutionized the synthesis of substituted heterocycles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. researchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the quinoline core. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is particularly powerful for creating new C-C bonds. nih.gov Halogenated quinolines, such as 4-chloroquinoline derivatives, are excellent substrates for these reactions. acs.org The halogen at the C-4 position is prone to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. rsc.org
The reaction is tolerant of a wide range of functional groups and has been used to synthesize a variety of aryl- and heteroaryl-substituted quinolines. For instance, 4-amino-2-chloroquinoline can be coupled with various aryl boronic acids using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as sodium carbonate (Na₂CO₃). One-pot syntheses of 2,3,4-triarylquinolines have been achieved via the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids, demonstrating the ability to functionalize multiple positions selectively.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Aryl-4-chloro-3-iodoquinoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Moderate |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | High |
| Quinoline N-oxide | 4-Bromoiodobenzene | Pd(OAc)₂ | K₃PO₄ | Toluene | Good-Excellent |
| Aryl Iodide/Bromide | Triphenylphosphine | Pd(OAc)₂ | - | - | High |
Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical alternative to traditional methods. nih.gov In the realm of quinoline chemistry, this approach has been notably applied to the functionalization of alkyl side chains, particularly the methyl group of 8-methylquinolines. acs.orgresearchgate.net The nitrogen atom of the quinoline ring acts as an intrinsic directing group, facilitating the formation of a five-membered rhodacycle intermediate. acs.org
This strategy allows for the regioselective alkylation of the C(sp³)–H bond at the 8-methyl position. acs.org For example, the reaction of 8-methylquinolines with maleimides or allylic alcohols in the presence of a Rh(III) catalyst, such as [Cp*RhCl₂]₂, and a silver salt co-catalyst leads to the formation of new C-C bonds at the benzylic position. researchgate.net This methodology provides a direct route to elaborate the alkyl side chain of quinoline derivatives, which can be a key step in building more complex molecular architectures. researchgate.net While this has been extensively studied for 8-methylquinolines, the principles can be extended to other alkylquinolines, providing a pathway to derivatives that might be precursors to or analogues of the target molecule. nih.govacs.org
| Substrate | Coupling Partner | Catalyst System | Result |
|---|---|---|---|
| 8-Methylquinoline | Potassium methyltrifluoroborate | Cp*Rh(MeCN)₃₂ | Regioselective monomethylation of the C8-methyl group |
| 8-Methylquinoline | Maleimide | [CpRhCl₂]₂ / AgSbF₆ | Alkylation of the C8-methyl group |
| 3-Methylquinoline | - | RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | C-H activation at C-2 position |
| N-methoxybenzamide | α-diazoester and alkyne | CpRh(III) catalyst | Synthesis of isoquinoline (B145761) derivatives |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are a highly efficient strategy for generating molecular complexity. organic-chemistry.orgfrontiersin.orgnih.gov MCRs are particularly well-suited for the synthesis of heterocyclic libraries, including diverse quinoline scaffolds. nih.gov
Several named MCRs, such as the Friedländer annulation, Combes synthesis, and Doebner-von Miller reaction, provide access to the quinoline core. Modern variations of these reactions often employ catalysts to improve yields and expand substrate scope under greener conditions. For example, a one-pot, four-component condensation using aromatic aldehydes, ammonium (B1175870) acetate, dimedone, and an alkyl acetoacetate (B1235776) can produce highly substituted quinoline derivatives. nih.gov The synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives has been accomplished through a sequential multicomponent reaction involving aromatic aldehydes, malononitrile, and 1-tetralone, demonstrating the utility of MCRs in constructing quinolines bearing a C-3 carbonitrile group. mdpi.comnih.gov This approach offers a convergent and atom-economical pathway to complex scaffolds that would otherwise require lengthy, linear synthetic sequences. nih.gov
Green Chemistry Approaches in Quinoline Derivative Synthesis
The development of synthetic methodologies for quinoline derivatives has increasingly focused on the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comnih.gov Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. ijpsjournal.com In contrast, green chemistry approaches prioritize the use of less hazardous materials, alternative energy sources, and more efficient and environmentally benign catalysts. ijpsjournal.comnih.gov These modern techniques not only offer environmental benefits but also frequently lead to improved reaction yields, shorter reaction times, and simplified purification procedures. sciensage.inforesearchgate.net
Several key strategies have emerged in the green synthesis of quinolines, including the use of alternative energy sources like microwave irradiation and ultrasound, the application of environmentally friendly solvents and catalysts, and the development of catalyst-free and solvent-free reaction conditions. ijpsjournal.comnih.govzenodo.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for the rapid and efficient synthesis of a wide range of heterocyclic compounds, including quinoline derivatives. researchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.netacs.org For instance, the synthesis of some quinoline derivatives that would typically require several hours of reflux can be completed in just a few minutes under microwave irradiation. nih.gov
Microwave-assisted synthesis can be particularly effective for multicomponent reactions, which are themselves a green chemistry principle as they increase atom economy by combining several synthetic steps into a single operation. nih.gov A notable example is the catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. These reactions proceed efficiently in dimethylformamide (DMF) under microwave irradiation. sciensage.info
The advantages of microwave-assisted synthesis extend to various types of quinoline-forming reactions. For example, an efficient and green synthesis of quinoline derivatives has been achieved using L-proline as a catalyst under microwave conditions in a Knoevenagel condensation reaction. This method was found to be significantly more efficient in terms of both time and yield compared to conventional heating. nih.gov Similarly, microwave irradiation has been successfully used for the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and ketones in a basic medium. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |
| Knoevenagel Condensation | 8-10 hours | 5-10 minutes | High | nih.gov |
| Quinoline-4-carboxylic acid synthesis | 22 hours (reflux) | 10 minutes | 94% | nih.gov |
| Quinazolino[4,3-b]quinazolin-8-ones synthesis | Not specified | Short reaction times | High | nih.gov |
| 4-Methyl coumarins synthesis | Not specified | 3-30 minutes | 55.25% (optimum) | rasayanjournal.co.in |
Ultrasound-Assisted Synthesis
Ultrasonic irradiation is another alternative energy source that has been effectively employed in the green synthesis of quinoline derivatives. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. sciensage.inforesearchgate.net
Ultrasound-assisted synthesis offers several advantages, including shorter reaction times, milder reaction conditions, and improved yields. sciensage.info For example, a rapid, one-pot synthesis of 2-substituted quinolines has been developed using ultrasound irradiation in water with SnCl₂·2H₂O as a precatalyst. nih.gov This method highlights the potential for conducting reactions in environmentally benign solvents like water. The synthesis of hybrid quinoline-benzenesulfonamide complexes has also been shown to be dramatically more efficient under ultrasound irradiation, with reaction times reduced by as much as 150-fold compared to conventional methods. bldpharm.com
Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis
| Product | Conventional Method (Time) | Ultrasound Method (Time) | Yield (Ultrasound) | Reference |
| α,β-Unsaturated carbonyl compounds | 75-90 minutes | 30-45 minutes | 63-83% | sciensage.info |
| Quinoline-benzenesulfonamide complexes | ~150x longer | Significantly shorter | Higher | bldpharm.com |
| 2-Substituted quinolines | Not specified | Rapid | Good | nih.gov |
Green Catalysts and Solvents
The choice of catalyst and solvent plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of non-toxic, recyclable catalysts and environmentally friendly solvents such as water and ethanol.
In the context of quinoline synthesis, various green catalysts have been explored. For instance, FeCl₃·6H₂O, an inexpensive and relatively non-toxic catalyst, has been used for the efficient one-pot synthesis of quinoline derivatives in water. nih.gov Nanocatalysts are also gaining prominence due to their high catalytic activity and potential for recyclability. Fe₃O₄ nanoparticles have been used for the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being easily recoverable and reusable for multiple cycles without significant loss of activity. nih.gov
Water is a highly desirable green solvent due to its non-toxic nature, non-flammability, and abundance. Several synthetic routes to quinolines have been successfully adapted to aqueous media. nih.gov Ethanol is another green solvent that has been used in the synthesis of quinoline derivatives, often in combination with other green techniques like microwave irradiation. nih.gov
Catalyst-Free and Solvent-Free Approaches
The ideal green synthesis would involve reactions that proceed without the need for a catalyst or a solvent, thereby minimizing waste and simplifying the work-up procedure. Several catalyst-free methods for quinoline synthesis have been reported. For example, the nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles can occur at elevated temperatures in the absence of a catalyst. rsc.org
Solvent-free reactions, often conducted under microwave irradiation or by simply heating the neat reactants, represent another significant advancement in green quinoline synthesis. nih.gov For example, a Brønsted acidic ionic liquid has been used as a catalyst for the solvent-free synthesis of poly-substituted quinolines via the Friedländer protocol, resulting in high yields and short reaction times. rsc.org
While a specific green synthesis for this compound has not been explicitly detailed in the reviewed literature, the principles and methodologies described for its analogues provide a clear roadmap for developing such a process. For instance, a plausible green approach could involve a microwave-assisted or ultrasound-promoted multicomponent reaction using a recyclable, non-toxic catalyst in a green solvent like water or ethanol. The chlorination step, traditionally carried out with harsh reagents like POCl₃, could potentially be replaced with a greener alternative. The development of such a method would be a significant contribution to the sustainable synthesis of this important class of compounds.
Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Methylquinoline 8 Carbonitrile
Nucleophilic Aromatic Substitution Reactions at the Chloro Position (C-4)
The chlorine atom at the C-4 position of the quinoline (B57606) ring is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is a hallmark of 4-haloquinolines and proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C-4 carbon, forming a stabilized intermediate known as a Meisenheimer complex, before the subsequent expulsion of the chloride ion to yield the substituted product.
Amination Reactions and Formation of Substituted Aminoquinolines
The displacement of the C-4 chlorine by amine nucleophiles is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov This reaction can be performed with a diverse array of primary and secondary amines, including aliphatic and aromatic amines. The reaction conditions often involve heating the 4-chloroquinoline (B167314) substrate with the amine, either neat or in a suitable solvent such as ethanol, DMF, or isopropanol. nih.gov In many cases, an excess of the reacting amine is used to serve as both the nucleophile and the base to neutralize the hydrogen chloride generated during the reaction. nih.gov Alternatively, an external base like potassium carbonate or triethylamine (B128534) can be added. nih.gov
The general scheme for this transformation is as follows:
Image: General reaction scheme for the amination of a 4-chloroquinoline.
Detailed studies on various 4-chloroquinoline cores demonstrate the versatility of this reaction.
Table 1: Examples of Amination Reactions on Representative 4-Chloroquinoline Scaffolds This table presents data from analogous compounds to illustrate the general reactivity.
| Reactant (4-Chloroquinoline) | Amine Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | Benzene-1,2-diamine | Ultrasound, 78-81% yield | N-(7-Chloroquinolin-4-yl)benzene-1,2-diamine | nih.gov |
| 4,7-Dichloroquinoline | Various alkylamines | Microwave, 80-95% yield | 4-Alkylamino-7-chloroquinoline | nih.gov |
| 2,4-Dichloroquinazoline | Anilines, Benzylamines | Various, incl. base | 2-Chloro-4-(substituted-amino)quinazoline | nih.gov |
Thiolation and Oxygenation Reactions
Similar to amination, the C-4 chloro group can be displaced by sulfur and oxygen nucleophiles.
Thiolation: The reaction with thiols (thiolation) or sulfide (B99878) ions provides a direct route to 4-thioquinolines. For instance, reacting a 4-chloroquinoline derivative with thiourea, followed by hydrolysis, or directly with an alkyl or aryl thiol in the presence of a base like sodium ethoxide, results in the formation of the corresponding 4-alkylthio or 4-arylthio derivatives. mdpi.com These reactions are fundamental in creating C-S bonds on the quinoline scaffold.
Oxygenation: Displacement by oxygen nucleophiles, such as alkoxides or hydroxides, yields 4-alkoxyquinolines or 4-hydroxyquinolines (quinolin-4-ones), respectively. The reaction with sodium alkoxides in the corresponding alcohol is a common method for preparing 4-alkoxy derivatives. Hydrolysis to the 4-hydroxyquinoline (B1666331) can be achieved under acidic or basic conditions, although this often requires more forcing conditions compared to amination or thiolation.
Table 2: Examples of Thiolation Reactions on a Related Quinolinone Scaffold This table presents data from an analogous compound to illustrate the general reactivity.
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | Fusion | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | Sodium ethoxide | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | N/A | 4-(Ethylthio)-8-methylquinolin-2(1H)-thione | mdpi.com |
Reactivity Towards Azides and Other N-Nucleophiles
Beyond simple amines, the C-4 position reacts readily with other nitrogen-based nucleophiles like sodium azide (B81097) (NaN₃) and hydrazine (B178648) (N₂H₄).
The reaction with sodium azide, typically conducted in a polar aprotic solvent like DMF, provides an efficient route to 4-azidoquinolines. mdpi.comlibretexts.org These azide derivatives are versatile synthetic intermediates, which can be subsequently reduced to 4-aminoquinolines or used in cycloaddition reactions.
Hydrazine hydrate (B1144303) reacts similarly to displace the chlorine, forming 4-hydrazinoquinolines. mdpi.com These products are also valuable precursors for the synthesis of more complex heterocyclic systems fused to the quinoline ring. Studies on related chloroquinolines show that these substitutions proceed effectively, highlighting the high reactivity of the C-4 position. mdpi.comresearchgate.net
Reactions Involving the Nitrile Group (C-8)
The carbonitrile (cyano) group at the C-8 position is a versatile functional group that can undergo several important transformations, primarily hydrolysis to a carboxylic acid or reduction to a primary amine.
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction typically requires heating in the presence of a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH, KOH). The reaction proceeds through an intermediate carboxamide, which is then further hydrolyzed to the carboxylic acid.
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, rendering the carbon more susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, followed by protonation steps.
By carefully controlling the reaction conditions, it is sometimes possible to isolate the intermediate 8-quinolinecarboxamide . For full hydrolysis, the product would be 4-chloro-3-methylquinoline-8-carboxylic acid . While specific studies on the hydrolysis of 8-cyanoquinoline are not abundant, the general principles of nitrile hydrolysis are well-established in organic chemistry.
Reduction to Amine Derivatives
The nitrile group can be reduced to a primary amine, yielding an aminomethyl group. This transformation is a powerful tool for introducing a basic side chain onto the quinoline ring. Common methods for nitrile reduction include:
Catalytic Hydrogenation: This involves reacting the nitrile with hydrogen gas (H₂) at elevated pressure and temperature in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk This method is widely used in industrial processes.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup, effectively reduce nitriles to primary amines. chemguide.co.ukstudymind.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless special activators are used.
The successful reduction of the nitrile in 4-chloro-3-methylquinoline-8-carbonitrile would yield (4-chloro-3-methylquinolin-8-yl)methanamine .
Table 3: General Methods for the Reduction of Nitriles to Primary Amines This table presents general methodologies for the illustrated transformation.
| Reagent System | General Conditions | Product Type | Reference |
|---|---|---|---|
| H₂ / Metal Catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure | Primary Amine | chemguide.co.uk |
| Lithium Aluminum Hydride (LiAlH₄) | Dry ether solvent, followed by acid workup | Primary Amine | chemguide.co.ukstudymind.co.uk |
| Sodium / Ethanol | Refluxing in ethanol | Primary Amine | studymind.co.uk |
Annulation and Fused Heterocyclic System Formation
Synthesis of Pyrazolo- and Pyrimidoquinoline Systems
The synthesis of pyrazolo- and pyrimido-fused quinolines is well-established and often relies on chloro- and cyano-substituted quinoline precursors.
Pyrazoloquinoline Systems: The formation of 1H-pyrazolo[3,4-b]quinolines is frequently achieved by the reaction of 2-chloro-3-cyanoquinolines with hydrazine hydrate. researchgate.net The reaction proceeds via nucleophilic displacement of the chlorine atom by hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. This approach has been used to generate 3-amino-1H-pyrazolo[3,4-b]quinolines in a single step. researchgate.netnih.gov Similarly, 2-chloro-3-formylquinolines can be converted to 1H-pyrazolo[3,4-b]quinolines by reaction with hydrazine. mdpi.com Although the subject compound has a 4-chloro and 8-cyano arrangement, these methods highlight the general strategy for pyrazole (B372694) annulation onto a quinoline core.
Pyrimidoquinoline Systems: The construction of the pyrimido[4,5-b]quinoline ring system, also known as 5-deazaflavin, can be accomplished through several routes. One common method involves the cyclization of 2-amino-3-cyanoquinoline with reagents like formamide (B127407) or urea (B33335) to yield 4-aminopyrimido[4,5-b]quinolines. researchgate.net Another powerful approach is the one-pot, three-component reaction of an aromatic aldehyde, a β-dicarbonyl compound (like dimedone), and a 6-aminopyrimidine derivative (like 6-aminouracil). nih.govnih.govrsc.org These reactions are often catalyzed by acids or bases and provide efficient access to a diverse range of substituted pyrimido[4,5-b]quinolines. For this compound, a synthetic sequence could be envisioned where the 4-chloro group is first converted to an amino group, and the 8-carbonitrile is transformed into a group that can participate in cyclization, although this would be a multi-step process.
Table 3: Annulation Strategies for Fused Quinolines
| Fused System | Typical Precursor | Key Reagents | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]quinoline | 2-Chloro-3-cyanoquinoline | Hydrazine Hydrate | researchgate.net |
| Pyrazolo[3,4-b]quinoline | 2-Chloro-3-formylquinoline | Hydrazine Hydrate | mdpi.com |
| Pyrimido[4,5-b]quinoline | 2-Amino-3-cyanoquinoline | Formamide, Urea | researchgate.net |
| Pyrimido[4,5-b]quinoline | Aldehyde, Dimedone, 6-Aminouracil | Acid/Base Catalyst | nih.govnih.gov |
| Thieno[2,3-b]quinoline | 2-Chloroquinoline-3-carbaldehyde | Na₂S | researchgate.net |
Ring Opening-Ring Closure (RORC) Transformations
Ring Opening-Ring Closure (RORC) reactions represent a sophisticated class of transformations in heterocyclic chemistry, enabling the conversion of one heterocyclic system into another, often more complex, scaffold. While direct RORC transformations for this compound are not extensively documented, the principles of such reactions can be inferred from studies on related quinoline derivatives. These transformations typically involve the nucleophilic opening of a ring within the quinoline system, followed by an intramolecular cyclization to forge a new ring structure.
One illustrative example of an RORC-type reaction is observed in the transformation of pyrano[3,2-c]quinoline systems. For instance, the treatment of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine hydrate in boiling dimethylformamide (DMF) leads to the opening of the α-pyrone ring, which is then followed by a ring closure to form a pyrazolone (B3327878) derivative. researchgate.net This process demonstrates how a fused ring can be opened and subsequently recyclized to create a different heterocyclic framework attached to the quinoline core.
Another relevant transformation, which can be conceptualized as a ring expansion following a ring formation, is the synthesis of quinoline-3-carboxylates from indoles. This reaction is proposed to proceed through a cyclopropanation of the indole's C2-C3 double bond, followed by the opening of the newly formed cyclopropane (B1198618) ring and subsequent elimination to yield the expanded quinoline structure. beilstein-journals.org
Furthermore, the conversion of indoles into functionalized quinolines can be achieved through a thiol-mediated three-step cascade. This process involves an initial dearomatizing spirocyclization, which is a form of ring closure, followed by a one-atom ring expansion, which constitutes a ring-opening and re-closure sequence. nih.gov Superacid-promoted ring closing and opening cascades have also been utilized to synthesize aza-polycyclic aromatic compounds from heterocyclic alcohols, showcasing the utility of RORC strategies in generating complex molecular architectures. nih.gov
For this compound, a hypothetical RORC transformation could be envisioned with a binucleophile such as hydrazine hydrate. The reaction could potentially be initiated by a nucleophilic attack at the C4 position, leading to the displacement of the chloro group. Subsequent intramolecular reactions involving the cyano and methyl groups could then facilitate a ring opening of the pyridine (B92270) portion of the quinoline system, followed by a new ring closure to form a novel fused heterocyclic system. The precise nature of the product would be contingent on the reaction conditions and the specific reactivity of the intermediates.
The following table outlines a hypothetical RORC transformation of this compound based on the principles observed in related quinoline chemistry.
| Reactant | Reagent | Proposed Intermediate | Potential Product |
| This compound | Hydrazine hydrate | 4-Hydrazinyl-3-methylquinoline-8-carbonitrile followed by intramolecular cyclization intermediates | Fused pyrazolo[4,3-c]quinoline derivative |
This hypothetical pathway underscores the potential of this compound to serve as a scaffold for the synthesis of diverse and complex heterocyclic structures through RORC transformations. Further experimental investigation is required to validate these potential transformation pathways and to fully explore the synthetic utility of this compound in this context.
Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the chemical environment of each proton and carbon atom, thereby assembling a complete structural picture.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum of 4-Chloro-3-methylquinoline-8-carbonitrile would be expected to display distinct signals corresponding to its aromatic and aliphatic protons. The protons on the quinoline (B57606) ring system typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the substituents—the chloro, methyl, and carbonitrile groups.
The methyl group protons would appear as a singlet in the upfield region, characteristic of aliphatic protons. The integration of the signals would correspond to the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons on the quinoline ring would result in complex splitting patterns (e.g., doublets, triplets, and multiplets), which are invaluable for determining the substitution pattern.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | s | ||
| H-5 | d | ||
| H-6 | t | ||
| H-7 | d | ||
| 3-CH₃ | s |
Note: This table is illustrative. Actual experimental data is required for definitive assignments.
Carbon (¹³C) NMR for Quaternary and Substituted Carbon Identification
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.
The carbon atoms of the quinoline ring are expected to appear in the aromatic region (δ 120-160 ppm). The carbon of the nitrile group (-C≡N) typically resonates in a distinct region (δ 110-125 ppm). Quaternary carbons, such as C-3, C-4, C-8, and the carbon of the carbonitrile group, can be identified by their characteristic chemical shifts and often weaker signal intensities. The methyl carbon will appear in the aliphatic region (δ 15-30 ppm).
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | |
| C-3 | |
| C-4 | |
| C-4a | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-8 | |
| C-8a | |
| 3-CH₃ | |
| 8-CN |
Note: This table is illustrative. Actual experimental data is required for definitive assignments.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the entire molecular structure by linking different spin systems.
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. This is particularly useful for identifying specific functional groups.
Analysis of Nitrile Stretching Frequencies
A key feature in the IR and Raman spectra of this compound is the stretching vibration of the nitrile group (-C≡N). This vibration typically gives rise to a sharp and intense absorption band in the IR spectrum in the region of 2220-2260 cm⁻¹ spectroscopyonline.com. The exact frequency can be influenced by the electronic effects of the quinoline ring and its substituents. For aromatic nitriles, conjugation can lower the stretching frequency spectroscopyonline.com. Raman spectroscopy is also an effective method for observing the nitrile stretch morressier.com.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C≡N | Stretch | 2220 - 2260 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=C, C=N (ring) | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Note: This table provides general ranges. Specific values for the title compound require experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would be instrumental in confirming its molecular formula, C₁₁H₇ClN₂.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₁H₇³⁵ClN₂ | [M+H]⁺ | 203.0370 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and fragmented to produce smaller ions. The resulting fragmentation pattern provides valuable information about the compound's structure. While no specific MS/MS studies on this compound were found, a hypothetical fragmentation pathway can be proposed based on the known fragmentation of similar quinoline structures.
Table 2: Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Putative Fragment Structure |
|---|---|---|---|
| 203 | Cl | 168 | [M+H-Cl]⁺ |
| 203 | HCN | 176 | [M+H-HCN]⁺ |
Note: This table is a hypothetical representation of potential fragmentation and is not based on experimental data for this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This method provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. There are no published X-ray crystallographic studies specifically for this compound.
A hypothetical analysis of the crystal packing of this compound would likely involve π-π stacking interactions between the quinoline ring systems of adjacent molecules. Additionally, weak intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, could play a role in stabilizing the crystal lattice. The presence of the nitrile and chloro substituents would influence the electrostatic potential of the molecule and direct these interactions.
Precise measurements of bond lengths, bond angles, and torsional angles are essential for a complete structural description. While experimental values are unavailable, theoretical calculations could provide estimations for these parameters.
Table 3: Predicted Bond Parameters for this compound
| Bond/Angle/Torsion | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C≡N Bond Length | ~1.15 Å |
| C-C-Cl Bond Angle | ~120° |
Note: The values in this table are estimations based on general chemical principles and not from experimental X-ray crystallographic data for this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can elucidate a wide range of molecular properties.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT studies on quinoline (B57606) derivatives are typically performed using functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) to obtain optimized molecular geometries. nih.gov
These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For 4-Chloro-3-methylquinoline-8-carbonitrile, the geometry is optimized to find the lowest energy conformation. Electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped onto the molecular surface. The MEP is particularly useful for identifying regions that are susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C4-Cl | 1.74 Å |
| C3-C(CH3) | 1.51 Å | |
| C8-C(CN) | 1.45 Å | |
| C≡N | 1.16 Å | |
| Bond Angle | Cl-C4-C(Ring) | 119.5° |
| C(CH3)-C3-C(Ring) | 121.0° | |
| C(CN)-C8-C(Ring) | 120.5° |
Note: The values presented in this table are illustrative and based on typical DFT calculations for similar quinoline derivatives.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack, thereby elucidating potential reaction pathways. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 4.87 |
Note: These values are representative examples derived from DFT calculations on related aromatic nitrile compounds.
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov Theoretical calculations can provide vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method. nih.gov
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated. These predictions are valuable for assigning signals in experimental NMR spectra, especially for complex molecules. The accuracy of these predictions has significantly improved with the development of more sophisticated computational models.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | C≡N stretch | ~2230 cm-1 |
| C-Cl stretch | ~750 cm-1 | |
| 13C NMR | C≡N | ~117 ppm |
| C-Cl | ~150 ppm | |
| 1H NMR | Methyl Protons | ~2.5 ppm |
Note: The data are illustrative and represent typical values for the functional groups in a similar chemical environment.
Reaction Mechanism Studies through Computational Modeling
Computational modeling provides a dynamic view of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species that are difficult to observe experimentally.
Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the energy maxima along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of these transition states. researchgate.netnih.gov For the synthesis of quinoline derivatives, this involves modeling key steps such as cyclization and substitution reactions. nih.gov
Transition state analysis provides crucial information about the activation energy of a reaction, which determines the reaction rate. By comparing the energies of different possible transition states, the most favorable reaction pathway can be determined. For instance, in the synthesis of this compound, computational models could be used to analyze the transition state for the chlorination of the corresponding quinolinone precursor.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical transformation can be constructed. researchgate.net This profile, often depicted as a reaction coordinate diagram, provides a comprehensive overview of the thermodynamics and kinetics of the reaction.
These energy profiles can reveal whether a reaction is endothermic or exothermic and can identify the rate-determining step—the step with the highest activation energy. For multi-step syntheses, such as those leading to complex quinoline structures, computational modeling of the energy profiles of each step is invaluable for optimizing reaction conditions and improving yields.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Structure-Reactivity/Selectivity Relationships through In Silico Approaches
Computational chemistry provides a powerful lens through which to examine the intricate relationships between a molecule's structure and its chemical properties. For this compound, in silico approaches, particularly those rooted in density functional theory (DFT), are instrumental in predicting its reactivity and the selectivity of its reactions. These methods allow for a detailed analysis of the electronic landscape of the molecule, offering insights that are often challenging to obtain through experimental means alone.
Influence of Substituents on Chemical Reactivity
The chemical reactivity of this compound is profoundly influenced by the electronic effects of its three substituents: the chloro group at the 4-position, the methyl group at the 3-position, and the carbonitrile (cyano) group at the 8-position. Each of these groups imparts distinct electronic characteristics to the quinoline ring, thereby modulating its susceptibility to chemical transformations.
The chloro group at the 4-position is primarily an electron-withdrawing group due to its high electronegativity (inductive effect), while also possessing weak electron-donating capabilities through resonance. Its presence significantly enhances the electrophilic nature of the carbon atom to which it is attached, making it a prime site for nucleophilic attack scbt.com. Computational studies on similar chloro-substituted quinolines and related heterocycles have consistently shown that the presence of a chloro substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), indicating a greater propensity to accept electrons nih.gov.
The combined effect of these substituents creates a unique electronic profile for this compound. The interplay between the electron-donating methyl group and the electron-withdrawing chloro and cyano groups results in a complex distribution of electron density across the molecule. This distribution can be quantified using various quantum chemical descriptors, as illustrated in the following table, which conceptualizes the expected electronic properties based on DFT studies of analogous compounds.
| Descriptor | Predicted Influence on this compound | Implication for Reactivity |
| HOMO Energy | Lowered due to the presence of strong electron-withdrawing groups (Cl and CN). | Reduced nucleophilicity; less reactive towards electrophiles. |
| LUMO Energy | Significantly lowered by the electron-withdrawing Cl and CN groups. | Increased electrophilicity; more susceptible to nucleophilic attack, particularly at the C4 position. |
| HOMO-LUMO Gap | Expected to be relatively large, suggesting good kinetic stability researchgate.net. | The molecule is stable but will react under appropriate conditions with suitable nucleophiles. |
| Molecular Electrostatic Potential (MEP) | Electron-poor regions (blue) anticipated around the C4-Cl bond and the cyano group; electron-rich regions (red) may be localized on the nitrogen atom of the quinoline ring and the cyano group. | The C4 position is a likely site for nucleophilic attack, while the quinoline nitrogen could be a site for protonation or coordination. |
Predicting Selectivity in Multi-Substituted Systems
In a multi-substituted system like this compound, predicting the regioselectivity of a reaction is crucial. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile could potentially attack different positions on the quinoline ring. Computational methods offer valuable tools to predict the most likely site of reaction.
One of the key approaches is the analysis of the LUMO coefficients . In nucleophilic attack, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the electrophile is paramount. The atom in the electrophile with the largest LUMO coefficient is often the most susceptible to nucleophilic attack. For 2,4-dichloroquinazoline, a related heterocyclic system, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, which aligns with the experimentally observed regioselectivity of nucleophilic attack at this position nih.gov. A similar trend would be expected for this compound, making the C4 position the most probable site for nucleophilic substitution.
Another powerful tool for predicting selectivity is the use of Fukui functions and the condensed dual descriptor (Δf) . These local reactivity descriptors are derived from conceptual DFT and can identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. A positive value of the condensed Fukui function for nucleophilic attack (f+) on a particular atom indicates its susceptibility to being attacked by a nucleophile. By calculating these values for all the atoms in the quinoline ring, one can rank the potential sites of reaction.
The following table conceptualizes how these descriptors might be used to predict the selectivity of a nucleophilic attack on this compound. The values are illustrative and represent the expected trends based on the electronic nature of the substituents.
| Position on Quinoline Ring | Key Substituent | Expected LUMO Coefficient | Predicted Fukui Function (f+) | Predicted Selectivity for Nucleophilic Attack |
| C2 | - | Moderate | Moderate | Less favored than C4. |
| C4 | -Cl (electron-withdrawing) | Highest | Highest | Most favored site. |
| C5 | - | Low | Low | Unlikely. |
| C6 | - | Low | Low | Unlikely. |
| C7 | - | Low | Low | Unlikely. |
| C8 | -CN (electron-withdrawing) | High | High | A possible site, but substitution would be more difficult than at C4 due to the nature of the leaving group (Cl- is a better leaving group than CN- in many SNAr reactions). |
These computational models, by quantifying the electronic properties at an atomic level, provide a rational basis for predicting the outcomes of chemical reactions. For this compound, the convergence of evidence from the analysis of substituent effects, LUMO coefficients, and local reactivity descriptors strongly suggests that the 4-position is the most activated site for nucleophilic substitution. This predictive power is invaluable for guiding synthetic efforts and designing novel reaction pathways.
Potential Applications and Future Research Directions
Role as Versatile Synthetic Intermediates for Advanced Organic Materials
The reactivity of 4-Chloro-3-methylquinoline-8-carbonitrile allows it to serve as a starting point for a diverse array of functional materials. The chloro- and cyano-substituents are key reaction sites for elaboration into more complex structures. researchgate.net
Quinoline (B57606) derivatives are increasingly utilized as core components in materials for optoelectronic applications, including dyes and solar cells. ossila.com While direct studies on this compound may be nascent, analogous structures provide a clear precedent. For instance, fluorinated quinoline building blocks are used in the development of dyes for dye-sensitized solar cells (DSSCs). ossila.com The quinoline core, combined with its functional handles, allows for the tuning of electronic and photophysical properties. The chloro group at the C-4 position is particularly useful as it enables further functionalization, which can be used to create ligands for applications in bioimaging and sensors. ossila.com This suggests a strong potential for this compound to serve as a precursor for novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and photosensitizers.
The development of advanced polymers with tailored thermal, mechanical, and electronic properties often relies on highly functionalized monomers. Heterocyclic compounds are essential building blocks for creating innovative materials with unique characteristics. acs.org With two distinct reactive sites—the electrophilic carbon at the C-4 position and the carbon of the nitrile group—this compound is a candidate for incorporation into polymeric structures. The chlorine can be displaced in nucleophilic substitution polymerization reactions, while the nitrile group could be transformed to participate in other polymerization schemes. This dual functionality could be exploited to create cross-linked polymers or to append functional quinoline units onto a polymer backbone, thereby imparting specific optical or conductive properties to the final material.
The design of effective ligands is central to the field of homogeneous catalysis. The quinoline scaffold is a well-established platform for creating ligands for various metal-catalyzed reactions. The utility of this compound in this area lies in its potential for transformation into multidentate ligands. The nitrogen atom within the quinoline ring provides one coordination site. The chlorine atom can be readily substituted by another ligating group, such as a phosphine, amine, or thiol, to create a bidentate ligand. ossila.commdpi.com Such ligands can chelate to a metal center, forming stable catalytic complexes. The electronic properties of the resulting catalyst can be fine-tuned by modifying the substituents on the quinoline ring, making this a promising avenue for designing bespoke catalysts for specific organic transformations.
Development of Novel Chemical Scaffolds and Heterocyclic Systems
This compound is an exemplary starting material for the synthesis of new and complex heterocyclic systems. The quinoline core itself is considered a privileged scaffold due to its frequent appearance in bioactive compounds. researchgate.net The presence of the reactive chloro and cyano groups allows for extensive chemical manipulation. researchgate.net
Research on related chloroquinoline-3-carbonitriles demonstrates that the chlorine at the C-4 position is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alkoxides. researchgate.netmdpi.com This reaction provides a direct route to a large library of 4-substituted-3-methylquinoline-8-carbonitrile derivatives. Furthermore, the nitrile group at the C-8 position can undergo various transformations; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a handle to construct fused ring systems. The combination of these reactions allows chemists to use this compound as a platform to build entirely new, complex heterocyclic frameworks, which is a key activity in modern drug discovery and materials science. biosolveit.de
Future Perspectives in Synthetic Method Development
As the demand for complex chemical entities grows, so does the need for more efficient and environmentally benign synthetic methods.
Traditional methods for synthesizing quinoline derivatives often involve harsh conditions, such as high temperatures and the use of hazardous reagents and stoichiometric proportions, leading to significant environmental and economic drawbacks. nih.gov Consequently, a major focus of modern chemical research is the development of "green" synthetic protocols. nih.gov
Future synthesis of this compound and its derivatives will likely leverage these sustainable approaches. Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Nanocatalysis: The use of reusable nanocatalysts, such as magnetic iron oxide nanoparticles, offers an efficient and environmentally friendly alternative for quinoline synthesis. acs.orgnih.gov These catalysts can be easily recovered and reused multiple times without a significant loss of activity. nih.gov
One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single vessel without isolating intermediates improves efficiency, reduces solvent waste, and simplifies workup procedures. nih.govnih.gov
Ultrasound Irradiation: Sonication provides another energy-efficient method to promote chemical reactions and increase yields in the synthesis of heterocyclic compounds. acs.org
By adopting these green chemistry principles, the synthesis of this valuable chemical intermediate can become more sustainable, economical, and safer. nih.gov
Flow Chemistry and Automation in Quinoline Synthesis
The synthesis of quinoline derivatives has been significantly advanced by the adoption of flow chemistry and automation. These technologies offer substantial improvements over traditional batch processing, including enhanced safety, scalability, and efficiency. vapourtec.comoxfordglobal.com
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a reactor, has been successfully applied to various quinoline synthesis methods, such as the Friedländer reaction. numberanalytics.com This technique allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity of the final product. vapourtec.comacs.org For instance, photochemical flow processes have been developed for the synthesis of quinolines, demonstrating high productivity and the ability to generate various substituted quinolines. vapourtec.com The use of high-power LED lamps in these setups has proven more efficient than traditional mercury lamps. vapourtec.com
Automation plays a crucial role in modern medicinal chemistry by increasing the efficiency and precision of synthesis. oxfordglobal.com Automated systems can perform high-throughput screening of reaction conditions, accelerating the optimization process. oxfordglobal.com In the context of quinoline synthesis, automation can be integrated with flow chemistry setups to enable rapid and systematic exploration of different substrates and catalysts, facilitating the discovery of novel derivatives with desired properties. oxfordglobal.comacs.org The combination of flow chemistry and automation paves the way for the on-demand synthesis of complex molecules like this compound, allowing for more efficient exploration of their potential applications.
Table 1: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scalability | Difficult to scale up | Readily scalable by extending run time |
| Safety | Handling of hazardous intermediates can be risky | Hazardous intermediates are generated and consumed in small volumes, improving safety |
| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Efficiency | Can be time-consuming with lower yields | Often results in higher yields and shorter reaction times vapourtec.com |
| Reproducibility | Can be variable between batches | High reproducibility numberanalytics.com |
Emerging Areas of Research for Polysubstituted Quinolines
The field of polysubstituted quinolines is a vibrant area of research, driven by their potential as therapeutic agents and functional materials. scilit.comresearchgate.net Polysubstitution allows for the fine-tuning of the molecule's electronic and steric properties, which can enhance its biological activity and target specificity. scilit.comresearchgate.net
One of the key emerging areas is the development of more sustainable and environmentally friendly synthetic methods. mdpi.com This includes the use of earth-abundant metal catalysts, such as iron and copper, to replace precious metal catalysts like palladium. numberanalytics.commdpi.com Additionally, there is a growing interest in photocatalytic methods that utilize visible light as a green energy source. mdpi.com
Another significant research direction is the exploration of the therapeutic potential of polysubstituted quinolines in various diseases. Quinoline derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Future research will likely focus on the rational design and synthesis of novel quinoline-based compounds with improved efficacy and reduced side effects. researchgate.netmdpi.com This involves leveraging computational modeling and a deeper understanding of structure-activity relationships to design molecules that can interact with specific biological targets. researchgate.netmdpi.com The development of multi-target ligands, which can simultaneously modulate multiple biological pathways, is also a promising strategy. mdpi.com
The exploration of new applications for polysubstituted quinolines beyond medicine is also an active area of research. For example, their unique photophysical properties make them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Table 2: Selected Recent Advances in the Synthesis of Polysubstituted Quinolines
| Year | Method | Key Features |
|---|---|---|
| 2020 | Superacid-catalyzed condensation | High efficiency and broad functional group compatibility for synthesizing polysubstituted quinolines from vinylogous imines. mdpi.com |
| 2021 | Carbocatalytic cascade synthesis | Synthesis of polysubstituted quinolines from 2-vinyl anilines and aldehydes. mdpi.com |
| 2022 | Ruthenium-catalyzed aza-Michael addition and annulation | Access to substituted quinolines from enaminones and anthranils. mdpi.com |
| 2022 | Ligand-free cobalt-catalyzed cyclization | One-pot synthesis of quinolines from 2-aminoaryl alcohols with ketones or nitriles under mild conditions. mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-3-methylquinoline-8-carbonitrile?
Synthesis typically involves functionalization of the quinoline core. A standard approach includes:
- Nucleophilic substitution : Reacting 3-methylquinoline-8-carbonitrile with chlorinating agents (e.g., POCl₃) under reflux conditions to introduce the chloro group at position 4 .
- Multi-step functionalization : Sequential nitration, reduction, and cyanation, as seen in analogous quinoline derivatives .
- Catalytic optimization : Use of bases (e.g., K₂CO₃) and transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity and yield .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 12h | 65-75% | |
| Cyanation | CuCN, DMF, 150°C | ~60% |
Q. Which spectroscopic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl at C3, chloro at C4). Key peaks include:
- Methyl protons (δ ~2.5 ppm, singlet).
- Aromatic protons (δ 7.5-8.5 ppm) .
Q. What are the key functional groups influencing the reactivity of this compound?
- Chloro group (C4) : Electrophilic substitution susceptibility; can undergo Suzuki couplings for diversification .
- Methyl group (C3) : Steric hindrance affects reaction kinetics in nucleophilic attacks .
- Carbonitrile (C8) : Participates in cycloaddition reactions or acts as a hydrogen-bond acceptor in protein-ligand interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Lowering reaction temperatures (e.g., 80°C instead of 110°C) reduces side products like dechlorinated byproducts .
- Catalyst screening : Testing Pd(OAc)₂/Xantphos systems for cross-coupling reactions to enhance regioselectivity .
- Purification : Use of preparative HPLC or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Dose-response analysis : Validate antiproliferative or antimicrobial activity across multiple cell lines (e.g., IC₅₀ values in HepG2 vs. MCF-7 cells) .
- Structural analogs : Compare this compound with 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile to isolate substituent-specific effects .
- Meta-analysis : Aggregate data from high-throughput screens to identify trends in kinase inhibition or toxicity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to protein tyrosine kinases (e.g., EGFR). Key interactions include:
- Carbonitrile forming hydrogen bonds with active-site residues .
- Chloro group contributing to hydrophobic pocket stabilization .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Disorder in crystal lattices : Common in flexible quinoline derivatives. Mitigated by low-temperature (100 K) data collection and SHELXD for phase refinement .
- Twinning : Resolved using TWINLAW in SHELXL to deconvolute overlapping reflections .
- Data-to-parameter ratio : Maintain >15:1 to ensure refinement reliability; anisotropic displacement parameters improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
